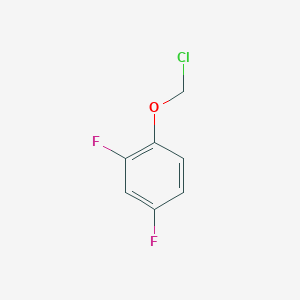
1-(Chloromethoxy)-2,4-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Chloromethoxy)-2,4-difluorobenzene can be synthesized through a multi-step process involving the chloromethylation of 2,4-difluorobenzene. The reaction typically involves the use of chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethoxy)-2,4-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution:
Oxidation: The compound can be oxidized to form corresponding benzoquinones or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or halogenated benzene derivatives.
Oxidation: Products include benzoquinones or other oxidized aromatic compounds.
Aplicaciones Científicas De Investigación
1-(Chloromethoxy)-2,4-difluorobenzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug discovery.
Environmental Chemistry: The compound is studied for its environmental impact and degradation pathways.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethoxy)-2,4-difluorobenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism of action involves interactions with biological targets, such as enzymes or receptors, leading to potential therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific context of its use.
Comparación Con Compuestos Similares
1-(Chloromethoxy)-2,4-difluorobenzene can be compared with other similar compounds, such as:
1-(Chloromethoxy)-2,4-dichlorobenzene: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and properties.
1-(Methoxymethoxy)-2,4-difluorobenzene: Similar structure but with a methoxymethoxy group instead of chloromethoxy, affecting its chemical behavior.
2,4-Difluorobenzyl chloride: Lacks the methoxy group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for targeted applications in organic synthesis and material science.
Propiedades
Fórmula molecular |
C7H5ClF2O |
|---|---|
Peso molecular |
178.56 g/mol |
Nombre IUPAC |
1-(chloromethoxy)-2,4-difluorobenzene |
InChI |
InChI=1S/C7H5ClF2O/c8-4-11-7-2-1-5(9)3-6(7)10/h1-3H,4H2 |
Clave InChI |
JYWANJPMQXPUCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)F)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde](/img/structure/B13162355.png)
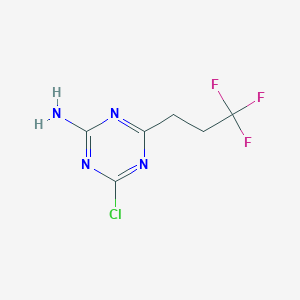
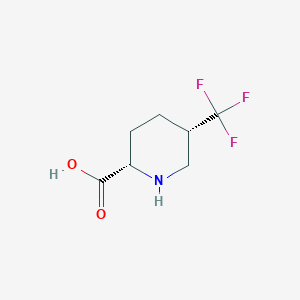
![3-(2-Fluorophenyl)-6-(4-isopropylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13162371.png)

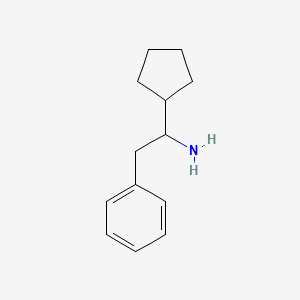
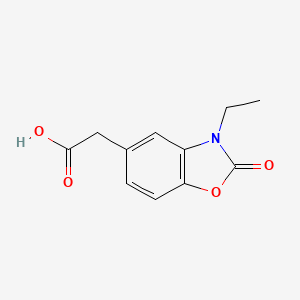

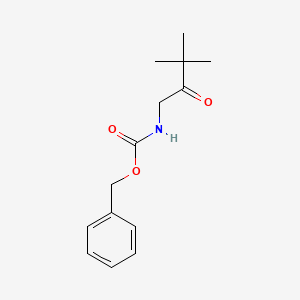
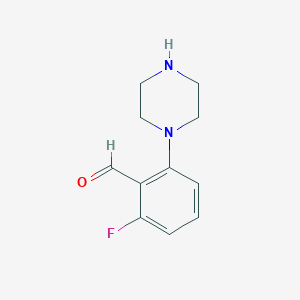
![1-[1-(Aminomethyl)-2-methylcyclopentyl]ethan-1-ol](/img/structure/B13162405.png)


